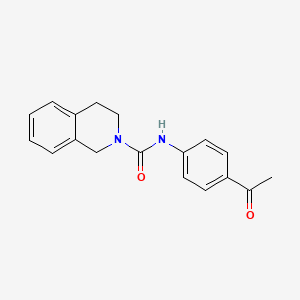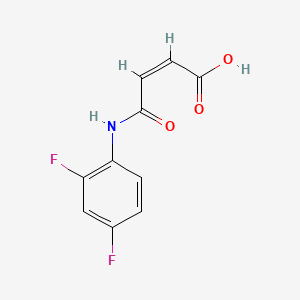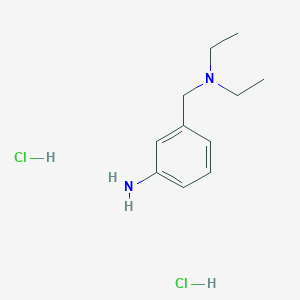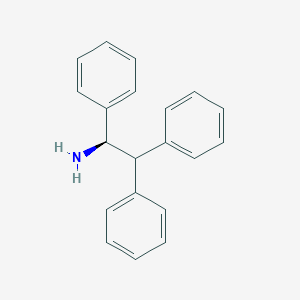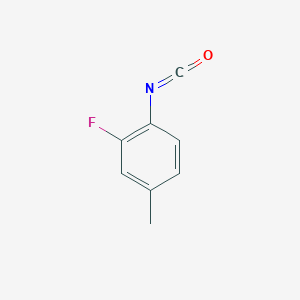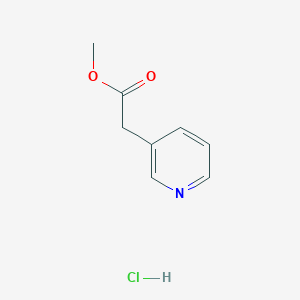
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one
Vue d'ensemble
Description
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one, also known as BML-210, is a synthetic compound that belongs to the family of chromones. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response, inflammation, and cell survival. BML-210 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Mécanisme D'action
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one exerts its inhibitory effect on NF-κB by binding to the p50 subunit of the transcription factor, preventing its translocation to the nucleus and subsequent activation of target genes. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models. It has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, by suppressing the activation of immune cells and reducing the production of inflammatory cytokines. 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one is its specificity for NF-κB inhibition, which makes it a valuable tool for studying the role of this transcription factor in various diseases. However, its low solubility in aqueous solutions and moderate toxicity limit its use in certain experimental settings. Moreover, the lack of clinical data on 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one's safety and efficacy in humans hinders its translation into clinical practice.
Orientations Futures
For research on 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one include the development of more potent and selective inhibitors of NF-κB, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory conditions, warrants further investigation, and 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one can serve as a valuable tool for such studies. Finally, the identification of biomarkers that predict response to NF-κB inhibitors, including 3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one, can aid in the development of personalized therapies for patients with these diseases.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and environmental stressors, and plays a critical role in the pathogenesis of many diseases.
Propriétés
IUPAC Name |
3-(3-bromophenyl)-6,8-dichloro-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-12-6-11(18)7-13(19)15(12)21-16(20)14(8)9-3-2-4-10(17)5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLMNXLHDBWBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-6,8-dichloro-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



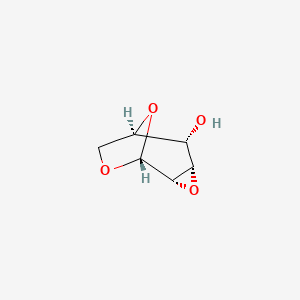
![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)
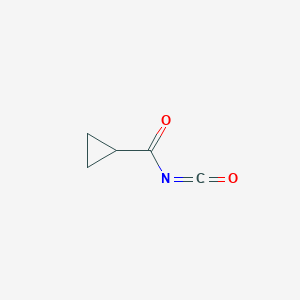
![1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3042988.png)
